4'-Bromobiphenyl-4-sulfonyl chloride
Overview
Description
4’-Bromobiphenyl-4-sulfonyl chloride is a chemical compound with the molecular formula C12H8BrClO2S and a molecular weight of 331.61 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that the compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the body.
Mode of Action
It is part of a class of compounds that have been synthesized and tested for antimicrobial action against bacterial and fungal strains . This suggests that the compound may interact with its targets to inhibit microbial growth.
Result of Action
It has been suggested that the compound has potential antimicrobial effects, particularly against gram-positive pathogens .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of novel compounds, which include an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
Molecular Mechanism
It’s known to be used in the synthesis of novel compounds with potential antimicrobial effects
Preparation Methods
4’-Bromobiphenyl-4-sulfonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 4-(4-bromophenyl)benzenesulfonic acid with thionyl chloride. The reaction is typically carried out by dissolving the acid in thionyl chloride and heating the mixture to 80°C for 4 hours . This method yields a white solid product.
Chemical Reactions Analysis
4’-Bromobiphenyl-4-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions: Thionyl chloride is commonly used in its synthesis, and other reagents may include bases or nucleophiles depending on the desired reaction.
Scientific Research Applications
4’-Bromobiphenyl-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological systems and can be used to modify biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
4’-Bromobiphenyl-4-sulfonyl chloride can be compared to other similar compounds such as:
4-Fluorobiphenyl-4-sulfonyl chloride: Similar in structure but with a fluorine atom instead of a bromine atom.
4-Chlorobiphenyl-4-sulfonyl chloride: Contains a chlorine atom instead of a bromine atom.
4-Iodobiphenyl-4-sulfonyl chloride: Contains an iodine atom instead of a bromine atom.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present.
Properties
IUPAC Name |
4-(4-bromophenyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBVDUAYXSMLTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373585 | |
Record name | 4'-Bromobiphenyl-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13610-11-2 | |
Record name | 4'-Bromobiphenyl-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13610-11-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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